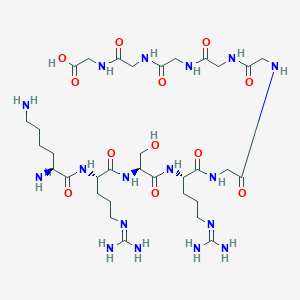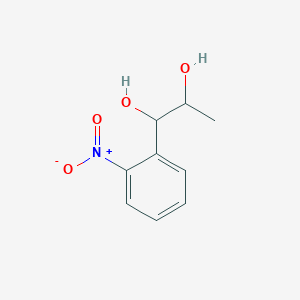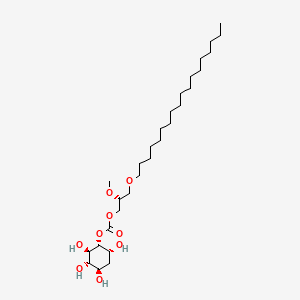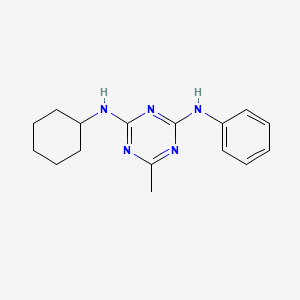
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, bases like sodium carbonate, and solvents such as dioxane and dichloroethane . The reactions are typically carried out under reflux conditions to ensure complete substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of substituted triazines with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology and Medicine: It has shown potential antiproliferative activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry: The compound is used in the production of herbicides and polymer stabilizers.
Wirkmechanismus
The mechanism of action of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound may inhibit key enzymes or signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N~2~-Allyl-6-chloro-N~2~-methyl-N~4~
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has similar structural features but lacks the cyclohexyl and phenyl groups.
Eigenschaften
CAS-Nummer |
192387-82-9 |
|---|---|
Molekularformel |
C16H21N5 |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
2-N-cyclohexyl-6-methyl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H21N5/c1-12-17-15(19-13-8-4-2-5-9-13)21-16(18-12)20-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
IOEULEDUJIRUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




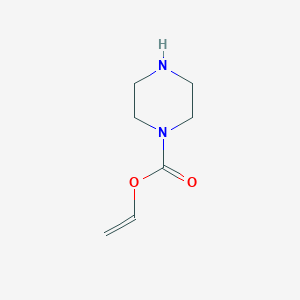
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
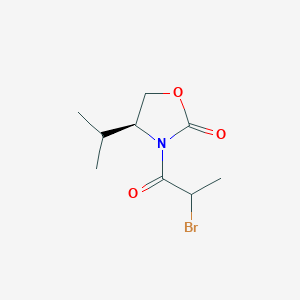
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
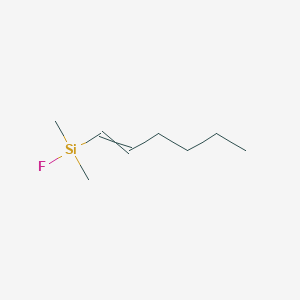
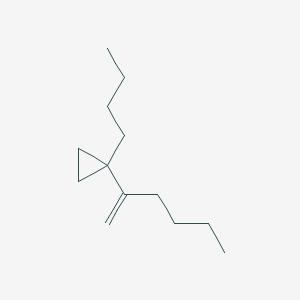
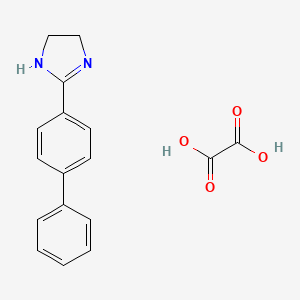
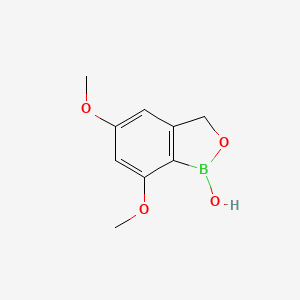
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
